molecular formula C27H34O11 B1677687 Phillyrin CAS No. 487-41-2

Phillyrin

Cat. No.: B1677687
CAS No.: 487-41-2
M. Wt: 534.6 g/mol
InChI Key: KFFCKOBAHMGTMW-LGQRSHAYSA-N
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Mechanism of Action

Forsythin, also known as Phillyrin or UNII-VE9P4964MG, is a bioactive compound extracted from the fruit of the medicinal plant Forsythia suspensa . It has been widely used in traditional Chinese medicine due to its various pharmacological effects .

Target of Action

Forsythin primarily targets the Phosphodiesterase 4 (PDE4) enzyme . PDE4 is an enzyme that controls the amplitude and duration of cyclic adenosine monophosphate (cAMP)-induced physiological processes . By inhibiting PDE4, Forsythin can modulate these processes, which are crucial in immune and inflammatory responses .

Mode of Action

Forsythin interacts with its target, PDE4, by inhibiting its activity . This inhibition leads to an increase in cAMP levels, which in turn modulates various physiological processes. The suppression of PDE4 by Forsythin can lead to immunosuppressive effects, making it a potential therapeutic agent for immune-related disorders .

Biochemical Pathways

Forsythin affects various biochemical pathways. It modulates pathways such as oxidative stress, anti-inflammation, NF-κB signaling, 2-AG, Nrf2 signaling, acetylcholinesterase, PI3K-Akt signaling, ferroptosis, gut-brain axis, TLR4 signaling, endoplasmic reticulum stress, PI3K/Akt/mTOR signaling, and PPARγ signaling pathway . These pathways play crucial roles in the body’s immune response, inflammation, and cellular stress responses .

Pharmacokinetics

The pharmacokinetic properties of Forsythin, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. Detailed information on the adme properties of forsythin is currently limited

Result of Action

At the molecular and cellular level, Forsythin exhibits anti-inflammatory action by suppressing the production of pro-inflammatory cytokines and mediators . It also reduces reactive oxygen species (ROS) accumulation, serving as an antioxidant . These actions contribute to Forsythin’s therapeutic effects, including its anti-inflammatory, antioxidant, and immunosuppressive effects .

Safety and Hazards

The safety data sheet for Phillyrin is available from Sigma-Aldrich and FUJIFILM Wako Chemicals U.S.A. Corporation . It is used for laboratory chemicals and synthesis of substances .

Future Directions

Phillyrin has been suggested as a potential therapeutic strategy for COVID-19 and influenza co-infection based on bioinformatics analysis . More clinical drug trials are needed for verification in the future . The scientific community will benefit in the future from profound investigations on the relationship between this compound and the fruit extract of F. suspensa .

Biochemical Analysis

Biochemical Properties

Forsythin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Forsythin has been shown to inhibit the activity of lipopolysaccharide-induced nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages . Additionally, Forsythin interacts with signaling molecules such as JAK-STATs and p38 MAPKs, modulating their phosphorylation and activity . These interactions highlight Forsythin’s potential as an anti-inflammatory agent.

Cellular Effects

Forsythin exerts significant effects on various types of cells and cellular processes. In macrophages, Forsythin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . It also reduces the accumulation of reactive oxygen species (ROS), demonstrating its antioxidant properties . Forsythin influences cell signaling pathways, including the JAK-STAT and p38 MAPK pathways, leading to altered gene expression and reduced inflammation . Furthermore, Forsythin has been shown to modulate cellular metabolism by affecting the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of Forsythin involves its interaction with key signaling pathways and biomolecules. Forsythin inhibits the activation of JAK-STATs and p38 MAPKs, which are critical for the production of pro-inflammatory cytokines and mediators . By suppressing these pathways, Forsythin reduces the expression of iNOS and COX-2, leading to decreased levels of NO and PGE2 . Additionally, Forsythin acts as an antioxidant by reducing ROS production . These molecular interactions underscore Forsythin’s potential as a therapeutic agent for inflammatory and oxidative stress-related conditions.

Temporal Effects in Laboratory Settings

Forsythin’s effects in laboratory settings have been studied over various time frames. In pharmacokinetic studies, Forsythin was found to be well-absorbed and extensively metabolized in healthy subjects . The compound reached a steady state within three days of multiple-dose administration, and its primary metabolites were identified as aglycone M1, M1 sulfate (M2), and M1 glucuronide (M7) . Forsythin’s stability and degradation over time have also been evaluated, with findings indicating that it remains stable under laboratory conditions . Long-term studies have shown that Forsythin maintains its anti-inflammatory and antioxidant effects over extended periods .

Dosage Effects in Animal Models

The effects of Forsythin vary with different dosages in animal models. In preclinical studies, Forsythin demonstrated antiviral, antipyretic, and anti-inflammatory effects at doses ranging from 6.75 to 27 mg/kg . The compound showed good antiviral activity at a dose range of 16 to 26 mg/kg . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . These findings suggest that Forsythin has a favorable safety profile within the effective dose range.

Metabolic Pathways

Forsythin undergoes extensive metabolism in the body, primarily through hydrolysis and sulfation . The initial metabolic pathway involves the hydrolysis of Forsythin to form aglycone M1, which is further sulfated to produce M1 sulfate (M2) and glucuronidated to form M1 glucuronide (M7) . Sulfation is the predominant metabolic pathway, with M2 being the major metabolite . The enzymes involved in these processes include sulfotransferase 1A1 and UDP-glucuronosyltransferase 1A8 . These metabolic pathways highlight the complex biotransformation of Forsythin in the body.

Transport and Distribution

Forsythin is transported and distributed within cells and tissues through various mechanisms. The compound is well-absorbed after oral administration and is extensively metabolized . Forsythin and its metabolites are primarily excreted in the urine, with M2 accounting for the majority of the excreted dose . The transport of Forsythin involves specific transporters, such as organic anion transporter 3, which facilitates the renal excretion of M2 . These findings provide insights into the pharmacokinetics and distribution of Forsythin in the body.

Subcellular Localization

The subcellular localization of Forsythin has been studied to understand its activity and function within cells. Forsythin has been shown to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization in the nucleus suggests its potential role in modulating gene expression and transcriptional activity . Additionally, Forsythin’s presence in the cytoplasm indicates its involvement in cytoplasmic signaling pathways and metabolic processes . These findings highlight the multifaceted role of Forsythin within cells.

Chemical Reactions Analysis

Phillyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield alcohol derivatives.

Comparison with Similar Compounds

Phillyrin is unique among lignan glycosides due to its diverse pharmacological properties. Similar compounds include:

    Forsythiaside: Another lignan glycoside from Forsythia suspensa with similar anti-inflammatory and antioxidant properties.

    Arctiin: A lignan glycoside found in Arctium lappa with anti-tumor and anti-inflammatory effects.

    Matairesinol: A lignan found in various plants with antioxidant and anti-cancer properties.

This compound stands out due to its high effectiveness and low toxicity, making it a promising candidate for various therapeutic applications .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFCKOBAHMGTMW-LGQRSHAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197589
Record name Phillyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-41-2
Record name Phillyrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phillyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phillyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHILLYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE9P4964MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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